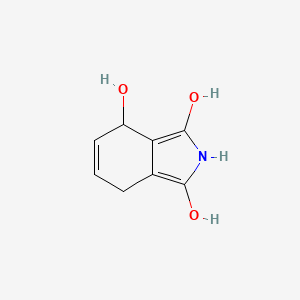
4-hydroxy-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dihydro-2H-isoindole-1,3,4-triol is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-2H-isoindole-1,3,4-triol typically involves multi-step processes. One common method starts with the preparation of the isoindole core, followed by functionalization to introduce hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the isoindole ring and subsequent hydroxylation.
Industrial Production Methods
Industrial production of 4,7-dihydro-2H-isoindole-1,3,4-triol may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dihydro-2H-isoindole-1,3,4-triol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4,7-Dihydro-2H-isoindole-1,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 4,7-dihydro-2H-isoindole-1,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulate receptor activity, and influence cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Vergleich Mit ähnlichen Verbindungen
4,7-Dihydro-2H-isoindole-1,3,4-triol can be compared with other similar compounds, such as:
4,7-Dihydroisoindole: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
4,5-Dimethoxy-1H-isoindole-1,3(2H)-dione: Contains methoxy groups instead of hydroxyl groups, leading to different chemical properties and applications.
Indole derivatives: While structurally related, indole derivatives have different functional groups and exhibit distinct biological activities.
The uniqueness of 4,7-dihydro-2H-isoindole-1,3,4-triol lies in its specific hydroxylation pattern, which imparts unique reactivity and potential for diverse applications in various fields of research.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
4,7-dihydro-2H-isoindole-1,3,4-triol |
InChI |
InChI=1S/C8H9NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1,3,5,9-12H,2H2 |
InChI-Schlüssel |
RLCVQNXOBBYWMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C2=C(NC(=C21)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


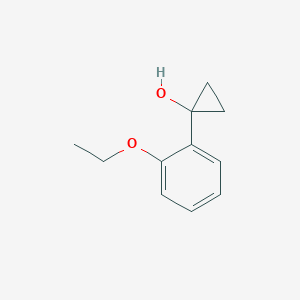
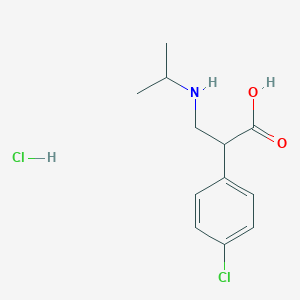
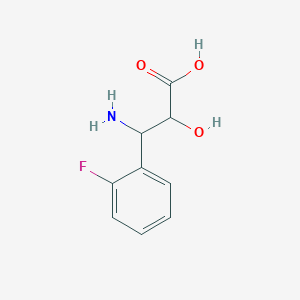

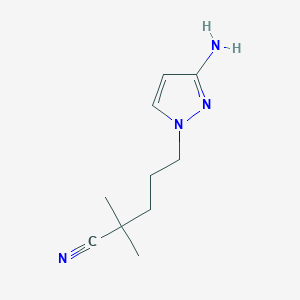
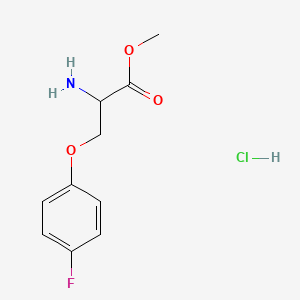
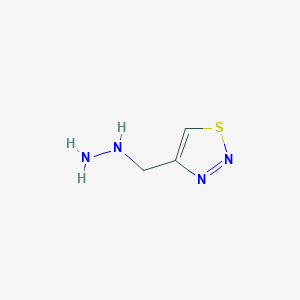
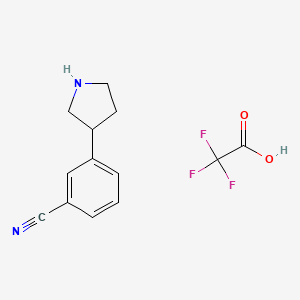
amine](/img/structure/B13644929.png)
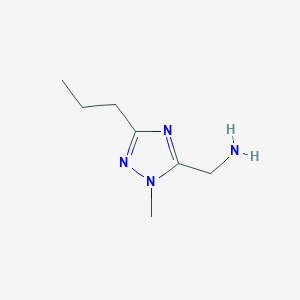

![nickel(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B13644947.png)
![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide](/img/structure/B13644950.png)
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)
